molecular formula C20H18ClNO3S B4753639 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione

5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione

Cat. No. B4753639
M. Wt: 387.9 g/mol
InChI Key: LNYYJXDETAJDSC-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione, also known as CP-31398, is a small molecule that has been extensively studied for its potential applications in cancer treatment. It is a derivative of the thiazolidinedione class of drugs, which are commonly used to treat diabetes, and has been shown to have promising anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to act by stabilizing the tumor suppressor protein p53. This protein is mutated or dysfunctional in many types of cancer, and 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to restore its function in cancer cells. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to increase the expression of p53 target genes, leading to cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the expression of genes involved in cell proliferation and survival, leading to decreased tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione is its ability to sensitize cancer cells to chemotherapy and radiation, making them more susceptible to treatment. Additionally, it has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action and identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione in humans.

Scientific Research Applications

5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation, making them more susceptible to treatment.

properties

IUPAC Name

(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S/c1-2-11-22-19(23)18(26-20(22)24)12-14-7-9-16(10-8-14)25-13-15-5-3-4-6-17(15)21/h3-10,12H,2,11,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYYJXDETAJDSC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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